REACTION_SMILES
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[Br:1][CH2:2][CH2:3][c:4]1[cH:5][cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1.[CH3:13][CH2:14][NH2:15].[CH3:16][CH2:17][OH:18]>>[BrH:1].[CH2:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1)[NH:15][CH2:14][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(CCBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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Br
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Name
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Type
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product
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Smiles
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CCNCCc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |